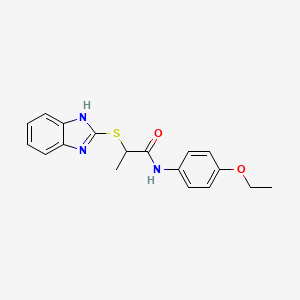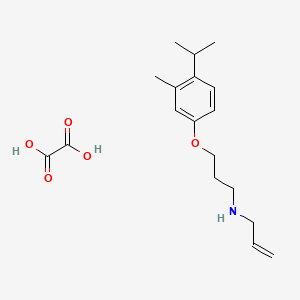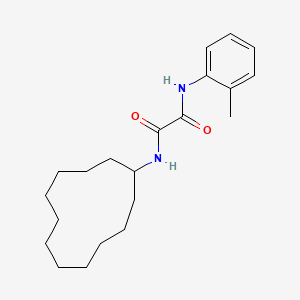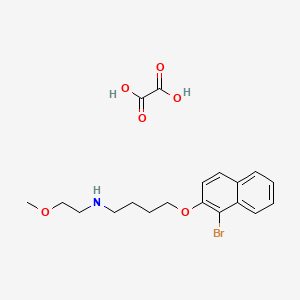
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide
描述
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring and the ethoxyphenyl group in its structure contributes to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkyl halide, such as 2-bromo-1-phenylethanone, to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether derivative with 4-ethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)propanamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different substituents on the phenyl ring.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-14-10-8-13(9-11-14)19-17(22)12(2)24-18-20-15-6-4-5-7-16(15)21-18/h4-12H,3H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXZIJJDGWOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005547.png)
![3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005559.png)
![Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005566.png)
![N-methyl-N-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005570.png)


amine oxalate](/img/structure/B4005580.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4005594.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

![N-[3-(4-methyl-2-nitrophenoxy)propyl]-1-butanamine oxalate](/img/structure/B4005603.png)
![4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4005611.png)
